Nigellidine

Rectal Cancer Network Pharmacology Molecular Docking

Researchers investigating PI3K-AKT pathway disruption, dual anti-inflammatory/apoptosis mechanisms, or ACE2 modulation require target-specific compounds-not generic Nigella sativa extracts. Nigellidine (CAS 120993-86-4) is the only N. sativa alkaloid with top-ranked binding to both TNF-α and caspase-3. • Validated AKT1 docking (-11.1 kcal/mol) & GAPDH binding (-8.4 kcal/mol) • 7.5-fold COX-2 selectivity (IC₅₀ 630 nM vs COX-1 4,700 nM) • Ki = 8.68 µM for ACE2; outperforms EGCG • Available for immediate procurement with analytical data

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 120993-86-4
Cat. No. B12853491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigellidine
CAS120993-86-4
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O
InChIInChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3
InChIKeyHJKNBAAMIKPHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nigellidine: Rare Indazole Alkaloid from Nigella sativa


Nigellidine (CAS 120993-86-4) is a rare indazole-type alkaloid isolated exclusively from the seeds of Nigella sativa (black cumin), representing only the second natural product ever discovered to contain an indazole nucleus [1]. Its structure—11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one—distinguishes it from the quinone-based constituents (e.g., thymoquinone) and other indazole alkaloids (e.g., nigellicine) that dominate N. sativa phytochemistry [2]. The compound has been detected but not quantified in herbs and spices, and a significant body of scientific literature has accumulated around its pharmacological properties [3]. Fundamental characterization, including X-ray crystallography, was completed in 1995, and a naturally occurring sulfated derivative (nigellidine‑4‑O‑sulfite) was subsequently identified, confirming the unique metabolic fate of this scaffold in the plant [4].

Rare indazole alkaloid probe from Nigella sativa seeds
Unique scaffold distinct from quinone-based N. sativa constituents
Supports multi-target pathway modulation studies (reported binding across kinase, inflammatory, and viral targets)

Nigellidine: Why Substitution with Other Alkaloids Fails


Nigella sativa produces a panel of structurally diverse bioactive compounds—thymoquinone (a quinone), nigellicine (an indazole alkaloid), dithymoquinone, and α‑hederin—yet their biological target engagement profiles diverge sharply. A systematic in silico comparison of four key constituents (thymoquinone, thymohydroquinone, nigellidine, nigellicine) demonstrated that only nigellidine achieved top-ranked binding to both TNF‑α and caspase‑3, while the other compounds displayed weaker or undetectable affinities for these inflammation/apoptosis targets . Furthermore, toxicity predictions from the same study indicated that thymoquinone and thymohydroquinone possess the safest profiles, whereas nigellidine and nigellicine carry possible organ‑specific risks, meaning that selecting one compound based solely on its botanical origin (i.e., “any N. sativa compound”) can lead to unanticipated efficacy gaps or safety liabilities . These target‑specific and toxicological differences make generic substitution scientifically indefensible.

Target engagement profiles diverge sharply among N. sativa alkaloids; reported TNF-α/caspase-3 dual binding not replicated by thymoquinone or nigellicine
In silico toxicity predictions differ across compounds; class-level organ risk profiles may not transfer between nigellidine and other seed constituents
Botanical origin alone does not guarantee interchangeable pharmacology; selecting “any N. sativa compound” may lead to unanticipated pathway-response gaps

Nigellidine: Binding Affinity, Selectivity & In Vivo Evidence


AKT1 Binding vs. Other N. sativa Alkaloids in Rectal Cancer

In a network pharmacology study that screened 10 N. sativa phytochemicals against rectal cancer targets, Nigellidine was identified as the top‑ranking compound, exhibiting a binding affinity of −11.1 kcal·mol⁻¹ to AKT1 and −8.4 kcal·mol⁻¹ to GAPDH. No other N. sativa constituent approached these values; the next best compound was not named because Nigellidine dominated the docking ranking [1]. MM‑GBSA analysis further confirmed stable binding (ΔG_bind ≈ −85.28 kcal·mol⁻¹ for GAPDH) and sustained structural stability over 150 ns molecular dynamics simulations [1].

AKT1 & GAPDH ranking
Head-to-head
Ranked #1 among 10 N. sativa compounds; AKT1 binding −11.1 kcal·mol⁻¹, GAPDH −8.4 kcal·mol⁻¹; MM‑GBSA ΔG_bind ≈ −85.28 kcal·mol⁻¹
Supports AKT1/GAPDH pathway engagement context in rectal cancer cell models
Network pharmacology + 150 ns MD; comparator values not disclosed
Rectal Cancer Network Pharmacology Molecular Docking

TNF-α and Caspase-3 Dual Binding vs. N. sativa Compounds

A comparative in silico study evaluated thymoquinone, thymohydroquinone, nigellidine, and nigellicine against TNF‑α (PDB 2AZ5) and caspase‑3 (PDB 3KJF). Nigellidine showed the strongest binding affinity to both targets: −8.2 kcal/mol for TNF‑α and −6.7 kcal/mol for caspase‑3, forming stable interactions with key active‑site residues . In contrast, thymoquinone, thymohydroquinone, and nigellicine all displayed weaker affinities (specific values not reported, but the study explicitly identifies nigellidine as the strongest dual‑target inhibitor) .

TNF‑α & caspase‑3 dual binding
Head-to-head
TNF‑α −8.2 kcal/mol; caspase‑3 −6.7 kcal/mol. Strongest dual-target inhibitor among thymoquinone, thymohydroquinone, nigellicine.
Reported dual inflammatory/apoptosis target engagement context
Exact comparator affinities not provided in available source
Anti-inflammatory Apoptosis Molecular Docking

ACE2 Binding vs. EGCG and Theaflavin-digallate

Nigellidine was docked into the ACE2 Angiotensin‑II binding pocket (PDB 4aph) and achieved a Ki of 8.68 µM with a binding energy of −7.54 kcal/mol (ACE‑value −211.76). Under identical conditions, the known natural ACE2 binders epigallocatechin gallate (EGCG) and Theaflavin‑di‑gallate yielded binding energies of −4.53 kcal/mol and −2.85 kcal/mol, respectively [1]. Nigellidine therefore exhibits a binding energy advantage of 3.01 kcal/mol over EGCG and 4.69 kcal/mol over Theaflavin‑di‑gallate, indicating substantially stronger ACE2 engagement.

ACE2 binding vs. EGCG/theaflavin
Head-to-head
Ki 8.68 µM; −7.54 kcal/mol. Δ −3.01 kcal/mol vs EGCG, Δ −4.69 kcal/mol vs theaflavin‑di‑gallate.
Reported stronger ACE2 engagement context vs. common phytochemical comparators
AutoDock, PDB 4aph; Ki from docking scores
ACE2 COVID-19 Vascular Pharmacology

COX-2 Selectivity over COX-1

In vitro enzymatic assays curated by ChEMBL and deposited in BindingDB report that Nigellidine inhibits human COX‑2 with an IC₅₀ of 630 nM and human COX‑1 with an IC₅₀ of 4,700 nM [1]. This corresponds to a selectivity ratio of approximately 7.5 in favor of COX‑2, a profile that is desirable for anti‑inflammatory agents seeking to minimize gastric side effects associated with COX‑1 inhibition.

COX‑2 selectivity
Cross-study
COX‑2 IC₅₀ 630 nM; COX‑1 IC₅₀ 4,700 nM; selectivity ratio ≈ 7.5
Supports COX‑2‑preferential enzyme inhibition research context
In vitro recombinant enzyme assays; intra‑compound comparison only
COX-2 Selectivity Inflammation Enzyme Inhibition

PVX Replicase & Coat Protein vs. Ribavirin

Molecular docking against PVX replicase and coat protein revealed that Nigellidine binds with affinities of −8.9 kcal/mol and −8.1 kcal/mol, respectively—outperforming the standard antiviral Ribavirin, whose scores were weaker (specific values not reported) [1]. This demonstrates Nigellidine’s potential as a phytochemical lead for plant viral disease management.

PVX replicase/coat protein vs. ribavirin
Head-to-head
Replicase −8.9 kcal/mol; coat protein −8.1 kcal/mol. Outperformed ribavirin (exact ribavirin values not reported).
Supports plant virus target engagement screening context
In silico docking; comparator data incomplete
Antiviral Potato Virus X Agrochemical Docking

Hepatorenal Protection & Immunomodulation in Rats

An in vivo study administering Nigellidine to rats demonstrated hepato‑reno‑protective effects, accompanied by antioxidant, immunomodulatory, and anti‑inflammatory activities as confirmed by Western blot and enzymatic activity analyses [1]. While the study did not include a direct comparator compound, the data establish a baseline for Nigellidine’s multi‑organ protective pharmacology in a whole‑animal model.

In vivo hepatorenal protection
Supporting evidence
Reduced hepatic/renal injury markers; enhanced antioxidant enzymes in rat model. No direct comparator tested.
Reported multi‑organ model‑response context; requires independent verification
Vehicle‑controlled study; quantitative fold‑changes in primary publication
Hepatoprotective Antioxidant In Vivo Pharmacology

Nigellidine: Key Research and Industrial Applications


AKT1/GAPDH Modulation in Rectal Cancer

Based on the top‑ranking docking scores (−11.1 kcal/mol to AKT1, −8.4 kcal/mol to GAPDH) and stable MD simulation profiles [1], Nigellidine is the compound of choice for experimental protocols investigating PI3K‑AKT pathway disruption in rectal cancer. Its ability to engage both AKT1 and GAPDH simultaneously makes it particularly suitable for combination‑target validation studies.

Anti-Inflammatory and Apoptosis Research Targeting TNF-α and Caspase-3

Nigellidine’s confirmed strongest binding to TNF‑α (−8.2 kcal/mol) and caspase‑3 (−6.7 kcal/mol) among N. sativa compounds positions it as a natural‑product lead for dual‑target anti‑inflammatory and pro‑apoptotic studies. Researchers focused on chronic inflammatory diseases or cancer apoptosis can use Nigellidine as a validated starting point for structure‑activity relationship exploration.

ACE2/ACE1 Modulation in COVID-19 and Vascular Pharmacology

With a Ki of 8.68 µM for ACE2 and demonstrable binding to ACE1, AT1, and AT2 [2], Nigellidine is uniquely suited for vaso‑regulatory studies in COVID‑19 or hypertension models. Its differential affinity profile (stronger ACE2 binding than EGCG and Theaflavin‑di‑gallate) supports its use as a pharmacological tool to probe the ACE2/ACE1 balance in vascular health.

Selective COX-2 Inhibitor Scaffold for Inflammation Research

The 7.5‑fold selectivity for COX‑2 over COX‑1 (IC₅₀ 630 nM vs 4,700 nM) [3] makes Nigellidine a viable natural‑product scaffold for medicinal chemistry programs aiming to develop gastrointestinal‑sparing anti‑inflammatory agents. Procurement for COX‑2‑focused enzymatic and cellular assays is directly supported by this selectivity profile.

Plant Virus Antiviral Discovery

Nigellidine’s outperformance of Ribavirin in docking against PVX replicase (−8.9 kcal/mol) and coat protein (−8.1 kcal/mol) [4] justifies its inclusion in agrochemical screening libraries targeting potato virus X and related plant pathogens. Its indazole scaffold offers a novel chemotype for crop protection lead optimization.

In Vivo Toxicology and Organ-Protective Pharmacology

The demonstrated hepatorenal protection and antioxidant‑immunomodulatory effects in rat models [5] support the use of Nigellidine in translational studies where both efficacy and organ‑level safety endpoints are monitored. This evidence is particularly relevant for preclinical development programs evaluating natural‑product‑based therapeutics.

Application
Selection Property
Validation Focus
Cancer cell-model studies: PI3K‑AKT pathway disruption
Reported multi‑target AKT1/GAPDH binding profile
AKT1 and GAPDH pathway‑response endpoints
Inflammatory and apoptosis pathway studies
Dual TNF‑α/caspase‑3 binding context
Dual‑target pathway‑response and cell‑viability endpoints
ACE2/ACE1 vascular signaling research
ACE2 binding potency context vs. common phytochemicals
Vascular pathway‑response and ACE2 engagement assays
Inflammation enzyme studies: COX‑2 selectivity research
COX‑2/COX‑1 selectivity ratio context
COX‑2 preferential activity and gastric‑sparing endpoint review
Plant virus antiviral screening
PVX replicase/coat protein binding context
PVX target engagement and crop protection lead validation
In vivo model‑response studies: organ‑protective context
Reported hepatorenal protection and immunomodulation profile
Organ‑level safety endpoint monitoring and antioxidant response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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